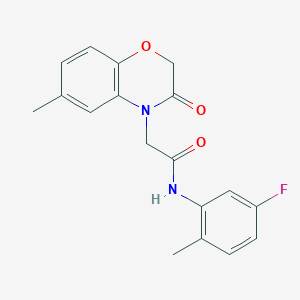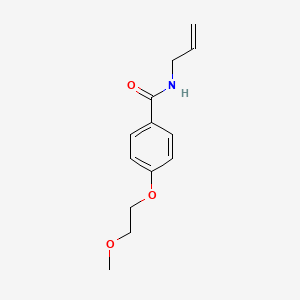
2-(4-chlorophenyl)-N-(4-methoxyphenyl)acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related acetamide compounds involves various chemical reactions, including acetylation, methylation, and condensation processes. For example, 4-Choloro-2-hydroxyacetophenone, a related compound, was synthesized from 3-aminophenol through acetylation, methylation, and Fries rearrangement, leading to N-(4-acetyl-3-hydroxyphenyl)acetamide, which underwent further transformations (Teng Da-wei, 2011).
Molecular Structure Analysis
Crystal structure analysis of similar acetamide derivatives reveals intricate hydrogen bonding and molecular interactions. For instance, 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide forms twofold interwoven sheets linked by hydrogen bonds and arene interactions (B. Narayana et al., 2016). Another compound, 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide, displayed a significant dihedral angle between phenyl rings, highlighting the acetamide group's influence on molecular conformation (A. S. Praveen et al., 2013).
Chemical Reactions and Properties
The chemical behavior of acetamide derivatives is diverse, encompassing reactions with primary and heterocyclic amines to yield Schiff bases and the construction of various heterocyclic compounds through reactions with bifunctional nucleophiles (O. Farouk et al., 2021).
Physical Properties Analysis
The physical properties of acetamide derivatives, including their crystalline structure and molecular interactions, significantly influence their chemical reactivity and potential applications. For instance, interactions such as N—H⋯O and C—H⋯O hydrogen bonds and C—H⋯π interactions are crucial for the molecular arrangement and stability of these compounds (B. Narayana et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity patterns and potential for various chemical transformations, are essential for understanding the utility of acetamide derivatives. The synthesis and characterization of such compounds involve detailed spectroscopic analysis to confirm their structures and explore their reactivity towards different chemical entities (P. Jansukra et al., 2021).
Applications De Recherche Scientifique
Green Synthesis
2-(4-chlorophenyl)-N-(4-methoxyphenyl)acetamide plays a role in the green synthesis of important intermediates. For instance, a novel Pd/C catalyst was used for the hydrogenation of a related compound, N-(3-nitro-4-methoxyphenyl)acetamide, to produce an intermediate for azo disperse dyes, showing high activity and selectivity (Zhang Qun-feng, 2008).
Herbicide Research
Chloroacetamide derivatives, similar to 2-(4-chlorophenyl)-N-(4-methoxyphenyl)acetamide, are used as herbicides for controlling annual grasses and broad-leaved weeds in various crops (H. Weisshaar & P. Böger, 1989).
Crystal Structure Analysis
The crystal structures of C,N-disubstituted acetamides, including 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, have been studied to understand their hydrogen bonding and intermolecular interactions, which is crucial for various applications in materials science (B. Narayana et al., 2016).
Analgesic Compounds
Compounds with a structure similar to 2-(4-chlorophenyl)-N-(4-methoxyphenyl)acetamide, like N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, have been analyzed for their potential analgesic properties. Their crystal structures have been determined to understand their molecular conformations, which are relevant for pharmaceutical applications (N. Park et al., 1995).
Lanthanide Coordination Compounds
2-(4-chlorophenyl)-N-(4-methoxyphenyl)acetamide derivatives have been studied in the context of lanthanide coordination compounds. These compounds are of interest due to their potential applications in various fields, including materials science and catalysis (Miss Shakuntala Mathur et al., 1981).
Fungicide Research
The crystal structure of related compounds, such as mandipropamid (which includes a 2-(4-chlorophenyl)-N-(4-methoxyphenyl)acetamide moiety), has been studied. Such analyses are essential for the development of effective fungicides (Hyunjin Park et al., 2015).
Antimicrobial Agents
2-Oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, structurally similar to 2-(4-chlorophenyl)-N-(4-methoxyphenyl)acetamide, have been synthesized and evaluated for their antimicrobial properties against various pathogenic microorganisms (B. Debnath & S. Ganguly, 2015).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-19-14-8-6-13(7-9-14)17-15(18)10-11-2-4-12(16)5-3-11/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYICOLXGGUXGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,5-dichlorophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4615467.png)
![1-[(3-chlorobenzyl)sulfonyl]-4-methylpiperazine](/img/structure/B4615473.png)

![2-cyano-N-cycloheptyl-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide](/img/structure/B4615485.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(4-phenoxyphenyl)glycinamide](/img/structure/B4615497.png)
![ethyl {5-[(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4615506.png)
![1-(3-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4615507.png)
![2-{[5-(4-bromo-5-ethyl-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4615513.png)
amine hydrochloride](/img/structure/B4615527.png)
![4-({[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4615552.png)
![isopropyl 5-(aminocarbonyl)-2-({N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylglycyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4615564.png)


![6-cyclopropyl-N-(3,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4615581.png)